(S)-Dibenzyl 2-aminosuccinate
Overview
Description
(S)-Dibenzyl 2-aminosuccinate is a chiral compound derived from succinic acid, featuring an amino group and two benzyl groups attached to the succinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dibenzyl 2-aminosuccinate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as L-aspartic acid, is protected using a suitable protecting group like a benzyl group.
Formation of the Succinyl Backbone: The protected amino acid is then reacted with succinic anhydride to form the succinate backbone.
Deprotection: The protecting groups are removed under mild conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors to carry out the synthesis steps in a controlled environment.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: (S)-Dibenzyl 2-aminosuccinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The succinate backbone can be reduced to form diols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions include oxo derivatives, diols, and substituted succinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Dibenzyl 2-aminosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Dibenzyl 2-aminosuccinate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: The compound may influence metabolic pathways, including those related to amino acid metabolism and energy production.
Comparison with Similar Compounds
Succinic Acid: A dicarboxylic acid with a similar succinate backbone.
Amino Succinates: Compounds with amino groups attached to the succinate backbone.
Benzyl Derivatives: Compounds with benzyl groups attached to various backbones.
Uniqueness: (S)-Dibenzyl 2-aminosuccinate is unique due to its chiral nature and the presence of both amino and benzyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
dibenzyl (2S)-2-aminobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMWLOABQRMAO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384577 | |
Record name | Dibenzyl L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-79-9 | |
Record name | Dibenzyl L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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